molecular formula C11H24Cl2N2O B13497873 N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride

N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride

Katalognummer: B13497873
Molekulargewicht: 271.22 g/mol
InChI-Schlüssel: KDPXMTUTGIOSIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H22N2O.2ClH. It is a derivative of piperidine, a heterocyclic amine that is widely used in the synthesis of various organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride typically involves the reaction of N-methylpiperidine with oxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, leading to its potential therapeutic effects. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-4-yl group and piperidine backbone make it a versatile compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C11H24Cl2N2O

Molekulargewicht

271.22 g/mol

IUPAC-Name

N-methyl-1-(oxan-4-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C11H22N2O.2ClH/c1-12-10-2-6-13(7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H

InChI-Schlüssel

KDPXMTUTGIOSIZ-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCN(CC1)C2CCOCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.